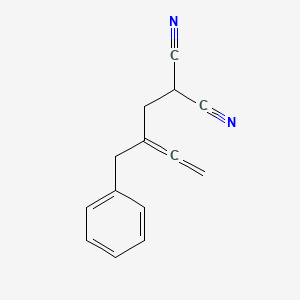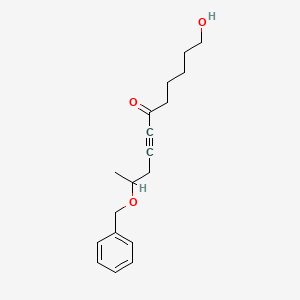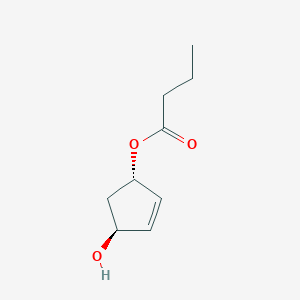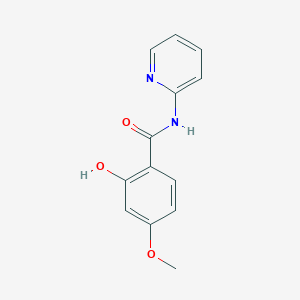![molecular formula C16H26O2Sn B14225190 Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane CAS No. 826990-18-5](/img/structure/B14225190.png)
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is an organotin compound that features a stannane (tin) core bonded to a trimethyl group and a propanoyl group substituted with a 2-methylpropylphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane typically involves the reaction of trimethylstannane with a suitable acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the stannane. A common synthetic route is as follows:
Starting Materials: Trimethylstannane and 2-[4-(2-methylpropyl)phenyl]propanoyl chloride.
Reaction Conditions: The reaction is conducted in an inert atmosphere (e.g., nitrogen or argon) at low temperatures to control the reactivity of the stannane.
Procedure: The acyl chloride is added dropwise to a solution of trimethylstannane in an anhydrous solvent such as dichloromethane. The mixture is stirred at low temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane can undergo various chemical reactions, including:
Oxidation: The stannane group can be oxidized to form tin oxides.
Reduction: The compound can be reduced to form lower oxidation state tin compounds.
Substitution: The trimethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as halides or alkoxides can be employed under mild conditions.
Major Products
Oxidation: Tin oxides and corresponding organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted stannane derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane involves its interaction with molecular targets through its tin center. The compound can form coordination complexes with various substrates, facilitating catalytic reactions. The pathways involved may include:
Coordination Chemistry: Formation of coordination complexes with transition metals.
Catalysis: Acting as a catalyst in organic transformations by stabilizing reaction intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylstannane: A simpler organotin compound with similar reactivity.
Tributylstannane: Another organotin compound with different alkyl groups.
Triphenylstannane: Features phenyl groups instead of alkyl groups.
Uniqueness
Trimethyl({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Eigenschaften
CAS-Nummer |
826990-18-5 |
|---|---|
Molekularformel |
C16H26O2Sn |
Molekulargewicht |
369.1 g/mol |
IUPAC-Name |
trimethylstannyl 2-[4-(2-methylpropyl)phenyl]propanoate |
InChI |
InChI=1S/C13H18O2.3CH3.Sn/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;;;;/h4-7,9-10H,8H2,1-3H3,(H,14,15);3*1H3;/q;;;;+1/p-1 |
InChI-Schlüssel |
PBAXOOXXRRFVQS-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(3S)-2,5-dioxooxolan-3-yl]propanamide](/img/structure/B14225116.png)

![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)

![2-[(4-Phenoxybenzoyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B14225152.png)
![[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid](/img/structure/B14225155.png)
![Propanenitrile, 3-[(3-acetylphenyl)amino]-](/img/structure/B14225160.png)


![5-({2-[(Heptan-2-yl)amino]ethyl}amino)pentan-1-ol](/img/structure/B14225186.png)
![2,4,6-Tris[4-(naphthalen-2-yl)phenyl]-1,3,5-triazine](/img/structure/B14225188.png)
